![molecular formula C8H7BrN2O B2966072 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 175424-31-4](/img/structure/B2966072.png)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Description
“5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound that belongs to the class of halogenated heterocycles . It has a molecular weight of 255.07 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, has been reported in the literature . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of “5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” can be represented by the SMILES stringCOC(=O)c1cc2cc(Br)cnc2[nH]1
. Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” include its molecular weight of 255.07 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Potent VEGFR-2 Inhibitors
“5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 inhibitors are a class of drugs that inhibit VEGFR-2, a receptor for vascular endothelial growth factor (VEGF). They are primarily used in the treatment of cancer as they can prevent the growth of tumor blood vessels.
Synthesis of BCL-2 Inhibitors
This compound is also identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor. BCL-2 inhibitors are used in cancer treatment as they promote the death of cancer cells.
Synthesis of Azaindole Based Protein Kinase Inhibitors
“5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is used for the synthesis of azaindole based protein kinase inhibitors . Protein kinase inhibitors are drugs that inhibit protein kinases, enzymes responsible for the phosphorylation of proteins. They have a wide range of applications in treating diseases such as cancer and inflammatory disorders.
properties
IUPAC Name |
5-bromo-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7(12)3-5-2-6(9)4-10-8(5)11/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEAJJIVIHBUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
CAS RN |
175424-31-4 |
Source
|
Record name | 5-bromo-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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